Characterization of 1,2-Epoxy-9-decene: A Technical Guide
Characterization of 1,2-Epoxy-9-decene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive characterization of 1,2-Epoxy-9-decene, a bifunctional molecule featuring both an epoxide and a terminal alkene. This unique structure makes it a valuable building block in various fields, including polymer chemistry, materials science, and bioconjugation. This document outlines its physicochemical properties, spectroscopic data, synthesis protocols, and key applications, presenting data in a structured format for ease of reference. Detailed experimental methodologies and visual diagrams of reaction pathways are provided to facilitate its use in research and development.
Physicochemical Properties
1,2-Epoxy-9-decene is a colorless liquid at room temperature. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 85721-25-1 | [1] |
| Molecular Formula | C₁₀H₁₈O | [1] |
| Molecular Weight | 154.25 g/mol | [1] |
| Boiling Point | 199.8 °C | [1] |
| Density | 0.842 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.442 |
Synthesis of 1,2-Epoxy-9-decene
The most common method for the synthesis of 1,2-Epoxy-9-decene is the selective epoxidation of one of the double bonds of 1,9-decadiene. The terminal double bonds are more sterically accessible and therefore more reactive towards epoxidation than internal double bonds. A widely used oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[2][3]
Experimental Protocol: Epoxidation of 1,9-Decadiene with m-CPBA
Materials:
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1,9-Decadiene
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meta-Chloroperoxybenzoic acid (m-CPBA)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask, dissolve 1,9-decadiene in dichloromethane (DCM).
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Cool the solution to 0 °C in an ice bath with stirring.
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Slowly add a solution of m-CPBA in DCM to the cooled solution of 1,9-decadiene. The slow addition is crucial to control the exothermic reaction and to minimize the formation of the di-epoxide.
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Allow the reaction mixture to stir at 0 °C for several hours and then warm to room temperature, monitoring the progress of the reaction by thin-layer chromatography (TLC).
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Once the reaction is complete, quench the reaction by washing the organic layer with a saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.
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Separate the organic layer and wash it with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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The crude product can be purified by column chromatography on silica gel to yield pure 1,2-Epoxy-9-decene.
Spectroscopic Characterization
The structure of 1,2-Epoxy-9-decene can be confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectral Data (CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.8 | m | 1H | -CH=CH₂ |
| ~5.0 | m | 2H | -CH=CH ₂ |
| ~2.9 | m | 1H | Epoxide CH |
| ~2.7 | m | 1H | Epoxide CH₂ |
| ~2.4 | m | 1H | Epoxide CH₂ |
| ~2.0 | m | 2H | -CH₂-CH=CH₂ |
| ~1.5 | m | 2H | -CH₂- |
| ~1.4 | m | 6H | -(CH₂)₃- |
¹³C NMR Spectral Data (CDCl₃): [4]
| Chemical Shift (δ) ppm | Assignment |
| ~139 | C H=CH₂ |
| ~114 | CH=C H₂ |
| ~52 | Epoxide C H |
| ~47 | Epoxide C H₂ |
| ~34 | -C H₂-CH=CH₂ |
| ~32 | -C H₂- |
| ~29 | -(C H₂)₃- |
| ~26 | -C H₂- |
Infrared (IR) Spectroscopy
The IR spectrum of 1,2-Epoxy-9-decene shows characteristic absorption bands for the epoxide ring and the terminal alkene.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3080 | C-H (alkene) | Stretching |
| ~2920, ~2850 | C-H (alkane) | Stretching |
| ~1640 | C=C | Stretching |
| ~1250 | C-O (epoxide) | Asymmetric stretching |
| ~910, ~830 | C-O-C (epoxide) | Ring breathing |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 1,2-Epoxy-9-decene would show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 154 | [M]⁺ (Molecular ion) |
| 123 | [M - CH₂CH=CH₂]⁺ |
| 97 | [M - C₄H₇O]⁺ |
| 83 | [C₆H₁₁]⁺ |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ |
Reactivity and Applications
The bifunctional nature of 1,2-Epoxy-9-decene allows for a range of chemical transformations, making it a versatile intermediate in organic synthesis and materials science.
Dendrimer Synthesis
1,2-Epoxy-9-decene can be used in the divergent synthesis of dendrimers. The epoxide ring readily undergoes nucleophilic ring-opening with amines, such as those on the surface of poly(amidoamine) (PAMAM) or poly(propylene imine) (PPI) dendrimers.[5] This reaction allows for the functionalization of the dendrimer surface, introducing long aliphatic chains with a terminal double bond.
Experimental Protocol: Functionalization of a PAMAM Dendrimer
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Dissolve the PAMAM dendrimer in a suitable solvent like methanol.
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Add a stoichiometric excess of 1,2-Epoxy-9-decene to the dendrimer solution.
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Stir the reaction mixture at room temperature for 24-48 hours.
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Monitor the reaction by NMR spectroscopy to confirm the ring-opening of the epoxide.
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Remove the excess 1,2-Epoxy-9-decene and solvent under reduced pressure.
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The resulting functionalized dendrimer can be purified by dialysis or size exclusion chromatography.
Surface Modification of Semiconductors
1,2-Epoxy-9-decene is utilized in a two-step process to covalently attach biomolecules to semiconductor surfaces, such as silicon.[] The first step involves the hydrosilylation of the terminal alkene onto a hydrogen-terminated silicon surface. In the second step, the epoxide ring serves as a reactive handle for the immobilization of biomolecules containing nucleophilic groups (e.g., amines or thiols).
Experimental Protocol: Surface Modification of Silicon
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Prepare a hydrogen-terminated silicon (Si-H) surface by etching a silicon wafer with hydrofluoric acid (HF).
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Immerse the Si-H wafer in a solution of 1,2-Epoxy-9-decene in a non-polar solvent.
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Initiate the hydrosilylation reaction by either UV irradiation or thermal activation.
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After the reaction, rinse the wafer thoroughly with solvent to remove any unreacted 1,2-Epoxy-9-decene.
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The epoxide-functionalized silicon surface is now ready for reaction with a biomolecule. Immerse the wafer in a solution of the biomolecule (e.g., a protein in a suitable buffer) and allow it to react for several hours.
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Rinse the wafer to remove any non-covalently bound biomolecules.
Safety Information
1,2-Epoxy-9-decene is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1,2-Epoxy-9-decene is a versatile chemical compound with a unique bifunctional structure that enables a wide range of applications in materials science and biotechnology. This guide has provided a detailed characterization of its properties, synthesis, and reactivity, offering valuable information for researchers and developers working in these fields. The provided experimental protocols and reaction diagrams serve as a practical resource for the successful application of this compound in innovative research and development projects.
